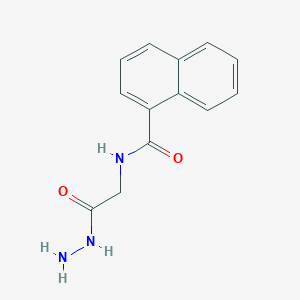

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide

Overview

Description

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide, also known as HNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNE is a hydrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Scientific Research Applications

Functional Naphthalene Diimides: Synthesis, Properties, and Applications

Naphthalene diimides (NDIs) are explored for their versatility in applications such as supramolecular chemistry, sensors, and molecular switching devices. Their utility in gelators for sensing aromatic systems and catalysis through anion-π interactions illustrates their significant role in developing new materials and chemical processes. The synthesis and progress in core-substituted NDIs highlight their potential in artificial photosynthesis and solar cell technology, suggesting pathways for innovative energy solutions (Kobaisi et al., 2016).

2,6-Diacylnaphthalene-1,8:4,5-bis(dicarboximides): Synthesis, Reduction Potentials, and Core Extension

The synthesis of 2,6-diacyl derivatives of naphthalene-1,8:4,5-bis(dicarboximide)s and their subsequent reaction with hydrazine to produce fused-ring derivatives demonstrates the chemical versatility of naphthalene-based compounds. These derivatives exhibit unique UV-vis absorption spectroscopy and electrochemistry properties, contributing to the understanding of their potential in electronic and optical applications (Polander et al., 2012).

Chemistry of Naphthalene Diimides

This review covers the recent developments in NDI chemistry, with a focus on their application in material and supramolecular science. NDIs' role in conducting thin films and molecular sensors, based on structure-function relationships, underscores their importance in technological advancements. The exploration of NDIs in energy and electron transfer, as well as in host-guest chemistry, opens up new avenues for research and application in diverse fields (Bhosale et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .

Mode of Action

This compound acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .

Biochemical Pathways

It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .

Result of Action

In vitro testing demonstrated that this compound inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .

Biochemical Analysis

Biochemical Properties

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide interacts with the PCNA protein . PCNA, or Proliferating Cell Nuclear Antigen, is a key component of the DNA replication and repair machinery in cells. The interaction between this compound and PCNA inhibits the function of PCNA, thereby affecting DNA replication and repair .

Cellular Effects

The inhibition of PCNA by this compound has profound effects on cellular processes. It disrupts DNA replication, leading to cell cycle arrest and apoptosis, or programmed cell death . This makes this compound a potential antineoplastic agent .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PCNA and inhibiting its function . This disrupts the normal process of DNA replication and repair, leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound’s inhibition of PCNA leads to a decrease in cell proliferation and an increase in cell death .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, the compound inhibits cell proliferation, while at higher doses, it induces cell death .

Metabolic Pathways

This compound is involved in the DNA replication and repair pathways . It interacts with the PCNA protein, which is a key component of these pathways .

Subcellular Localization

Given its interaction with PCNA, it is likely that the compound localizes to the nucleus, where DNA replication and repair occur .

properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWXTKOCBUZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)